(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is often used as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core. The reaction is stereoselective, favoring the formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pictet-Spengler reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.
Scientific Research Applications
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ambroxol hydrochloride
- Bromhexine hydrochloride
- Memantine
Comparison
(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its chiral nature and the specific pharmacological properties it exhibits. Compared to similar compounds like ambroxol hydrochloride and bromhexine hydrochloride, which are primarily used as mucolytic agents, this compound has broader applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C15H16ClN |
---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
(4S)-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H/t15-;/m0./s1 |
InChI Key |
YYCOJKPDBCMVPP-RSAXXLAASA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.